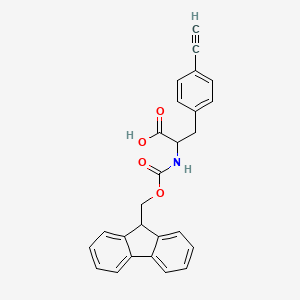

N-Fmoc-4-ethynyl-D-phenylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-ethynylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21NO4/c1-2-17-11-13-18(14-12-17)15-24(25(28)29)27-26(30)31-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h1,3-14,23-24H,15-16H2,(H,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTLXWNIKFTLOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Expanding Landscape of Unnatural Amino Acids in Peptide and Protein Engineering

For decades, the study and synthesis of peptides and proteins were largely confined to the 20 proteinogenic amino acids. However, the desire to create novel structures with enhanced or entirely new functionalities has driven the expansion of the genetic and synthetic toolboxes to include unnatural amino acids. nih.govresearchgate.net These non-canonical amino acids offer a wealth of possibilities, from increasing the stability of therapeutic peptides to introducing unique chemical handles for visualization and manipulation. nih.govnih.gov

The incorporation of UAAs can be achieved through various methods, including solid-phase peptide synthesis (SPPS), which allows for the site-specific insertion of these modified building blocks. nih.gov The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern SPPS, facilitating the efficient and sequential addition of amino acids to a growing peptide chain. peptide.com This method provides precise control over the peptide sequence, making it an ideal platform for integrating UAAs with unique side chains.

The introduction of D-amino acids, the non-natural enantiomers of the common L-amino acids, is a particularly effective strategy for enhancing the proteolytic stability of peptides. nih.govnih.govwuxiapptec.com Peptides constructed from D-amino acids are less susceptible to degradation by naturally occurring proteases, which are stereospecific for L-amino acids. nih.govwuxiapptec.com This increased stability is a critical attribute for the development of peptide-based therapeutics with improved pharmacokinetic profiles.

N Fmoc 4 Ethynyl D Phenylalanine As a Pivotal Building Block for Bioorthogonal Functionalization

Peptide Synthesis Strategies Utilizing this compound

The incorporation of this compound into peptide chains is primarily achieved through Solid-Phase Peptide Synthesis (SPPS), a widely adopted technique for creating peptides in a controlled and efficient manner. bachem.com

Solid-Phase Peptide Synthesis (SPPS) Protocols for this compound Incorporation

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support, such as a resin. bachem.comnih.gov This method simplifies the purification process by allowing for the easy removal of excess reagents and by-products through filtration and washing. bachem.com The most common approach for SPPS is the Fmoc/tBu strategy, which utilizes the 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the Nα-amino group. nih.govnih.gov

The general cycle of SPPS consists of the following steps:

Deprotection: Removal of the Nα-Fmoc protecting group. bachem.com

Washing: Thorough removal of the deprotection agent and by-products. bachem.com

Coupling: Addition of the next Fmoc-protected amino acid. bachem.com

Washing: Removal of excess reagents and soluble by-products. bachem.com

This cycle is repeated until the desired peptide sequence is assembled. bachem.com The choice of solid support is crucial and depends on the desired C-terminal functionality of the peptide. For instance, 2-chlorotrityl resin is often used for preparing peptides with a C-terminal carboxylic acid, while Rink amide resin is employed for those with a C-terminal amide. uci.edu

Optimizing Coupling Efficiency in this compound Containing Peptides

The efficiency of the coupling reaction is critical for the successful synthesis of high-quality peptides. In the case of incorporating sterically hindered amino acids like this compound, optimizing coupling conditions is particularly important. nih.gov Coupling reagents, also known as activating agents, are used to facilitate the formation of the peptide bond.

Common coupling reagents used in Fmoc-SPPS include:

Carbodiimides: Such as N,N'-diisopropylcarbodiimide (DIC).

Uronium/Aminium Salts: Such as TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). uci.edugoogle.com

These reagents are often used in combination with additives like Oxyma or HOAt (1-hydroxy-7-azabenzotriazole) to enhance coupling efficiency and minimize side reactions. uci.edugoogle.com For sterically hindered amino acids, the use of N-(Fmoc-α-aminoacyl)benzotriazoles has been shown to be an effective method for achieving high yields and maintaining chiral purity. nih.gov The choice of solvent, typically N,N-dimethylformamide (DMF), also plays a significant role in the coupling process. uci.edu

| Coupling Reagent/Additive | Application Notes |

| DIC/Oxyma | Commonly used for coupling Fmoc-amino acid derivatives. google.com |

| TBTU/DIPEA | Another effective combination for activating the carboxyl group. google.com |

| HATU/HOAt | Often used with hindered amino acids to improve coupling efficiency. uci.edu |

| N-(Fmoc-α-aminoacyl)benzotriazoles | Particularly useful for coupling sterically hindered amino acids with high efficiency and retention of chirality. nih.gov |

Solution-Phase Synthesis Approaches for this compound Containing Peptides

While SPPS is the dominant method, solution-phase peptide synthesis (SPPS) offers an alternative where the reactions are carried out in a homogeneous solution. A key advantage of this approach is the ability to purify the reaction products after each coupling step. youtube.com In solution-phase synthesis, the C-terminus of one amino acid (or peptide fragment) is activated and then reacted with the N-terminus of another. Protecting groups are used to prevent unwanted side reactions, similar to SPPS. The strategies in solution-phase synthesis can be sequential, adding one amino acid at a time, or involve the coupling of larger peptide segments. youtube.com For the incorporation of this compound, the principles of activation and coupling would be similar to those in SPPS, but the purification of intermediates would be performed in solution.

Genetic Code Expansion (GCE) for Site-Specific Protein Incorporation of 4-Ethynylphenylalanine

Genetic code expansion is a powerful technique that allows for the site-specific incorporation of non-canonical amino acids (ncAAs), such as 4-ethynylphenylalanine, into proteins within living cells. nih.govnih.gov This is achieved by engineering the cell's translational machinery to recognize a specific codon, typically a stop codon like the amber codon (UAG), and insert the desired ncAA at that position. researchgate.net The key components for this process are an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). nih.govnih.gov

Development and Engineering of Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs for 4-Ethynylphenylalanine

The success of genetic code expansion hinges on the development of an orthogonal aaRS/tRNA pair that functions independently of the host cell's endogenous synthetases and tRNAs. nih.govosti.gov This orthogonality ensures that the engineered aaRS specifically charges its cognate tRNA with the ncAA (in this case, 4-ethynylphenylalanine) and that this tRNA is not recognized by any of the host's aaRSs. nih.gov

The development process typically involves:

Selection of an Orthogonal Pair: Often, an aaRS/tRNA pair from a different domain of life (e.g., an archaeal pair for use in E. coli) is chosen as a starting point. nih.gov The tyrosyl-tRNA synthetase/tRNA(Tyr) pair from Methanococcus jannaschii is a commonly used scaffold for evolving new specificities. nih.gov

Engineering the aaRS: The amino acid binding pocket of the selected aaRS is mutated to accommodate the desired ncAA and to disfavor the binding of its natural amino acid substrate. nih.gov This is often done through a combination of rational design and directed evolution techniques, such as random mutagenesis. researchgate.netnih.gov

Screening and Selection: Libraries of mutant aaRSs are screened to identify variants that efficiently and selectively incorporate the ncAA in response to a specific codon. researchgate.netnih.gov Fluorescence-activated cell sorting (FACS) is a high-throughput screening method often employed for this purpose. researchgate.netnih.gov

This process has led to the development of various orthogonal aaRS/tRNA pairs capable of incorporating a wide range of ncAAs with diverse functionalities, including the alkyne group of 4-ethynylphenylalanine, which can be used for subsequent bioorthogonal "click" chemistry reactions. nih.gov

Strategies for Efficient and High-Fidelity Amber Codon Suppression

The site-specific incorporation of non-canonical amino acids (ncAAs) like 4-ethynyl-D-phenylalanine into proteins is predominantly achieved through the suppression of the amber stop codon (UAG). The efficiency and fidelity of this process are critical for obtaining functional proteins in high yields. Several strategies have been developed to enhance amber codon suppression, focusing on the optimization of the orthogonal translation system components and the genetic context of the target codon.

An orthogonal translation system consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which are engineered to be mutually specific and not to cross-react with their endogenous counterparts in the host organism. The efficiency of this system can be significantly influenced by the choice and engineering of these components. For instance, directed evolution has been employed to generate variants of the Saccharomyces cerevisiae tyrosyl-tRNA synthetase (ScYRS) that exhibit improved affinity for the suppressor tRNA, thereby enhancing the efficiency of unnatural amino acid incorporation. sigmaaldrich.com

The nucleotide sequence immediately following the amber codon has been identified as a crucial determinant of suppression efficiency. Studies using green fluorescent protein (GFP) as a reporter have shown that the identity of the fourth base (the nucleotide following the UAG codon) can significantly impact protein yields. In an E. coli lysate-based cell-free system, the hierarchy of suppression efficiency for the fourth nucleotide was determined to be A ≈ G > C > T. nih.gov This context-dependent effect highlights the importance of optimizing the coding sequence of the gene of interest to maximize the yield of the modified protein.

Furthermore, the concentration and ratio of the components of the orthogonal system are critical. In cell-free protein synthesis systems, a thorough analysis and optimization of translational components have been shown to increase suppression efficiency to as high as 55%, leading to mutant protein yields that can exceed those of wild-type protein expression. nih.govresearchgate.net By systematically identifying and adjusting the concentrations of the most important translational components, it is possible to achieve yields of over 500 µg/mL for proteins containing unnatural amino acids. nih.govresearchgate.net

In mammalian cells, strategies for enhancing amber suppression include the stable integration of the aaRS/tRNA pair into the host genome, which can lead to more consistent expression levels. iris-biotech.de Additionally, computational models like iPASS (Identification of Permissive Amber Sites for Suppression) have been developed to predict the efficiency of ncAA incorporation based on the sequence context of the UAG codon, allowing for the in silico identification of optimal sites for amber suppression. nih.gov These models can also guide the silent mutation of flanking codons to further optimize the incorporation of the desired non-canonical amino acid. nih.gov

Expression Systems for Production of 4-Ethynylphenylalanine-Containing Proteins

The production of proteins containing 4-ethynylphenylalanine relies on the use of expression systems that can support the efficient incorporation of this non-canonical amino acid. The choice of the expression system is a critical factor and depends on the desired protein yield, post-translational modifications, and the specific application of the resulting protein. The most commonly used systems include bacteria, particularly Escherichia coli, yeast, mammalian cells, and cell-free systems. peptide.comchemicalbook.com

Escherichia coli is a widely used host for producing proteins with ncAAs due to its rapid growth, low cost, and well-established genetic tools. nih.govnih.gov The T7 expression system, which utilizes the strong T7 promoter, is a popular choice for high-level protein production. nih.gov For the incorporation of 4-ethynylphenylalanine, an E. coli strain is co-transformed with a plasmid encoding the engineered pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair and a plasmid containing the target gene with an amber codon at the desired position. The expression is then induced in the presence of 4-ethynylphenylalanine in the culture medium. nih.gov

Cell-free protein synthesis (CFPS) systems have emerged as a powerful platform for the production of proteins containing ncAAs. nih.govmedchemexpress.com These systems offer several advantages, including an open environment that allows for direct manipulation of the reaction conditions and the easy addition of ncAAs and other components. nih.govresearchgate.net This high degree of control has enabled the optimization of ncAA incorporation, leading to high yields of modified proteins. nih.govresearchgate.net For example, in an E. coli-based cell-free system, optimization of the concentrations of translational components resulted in a significant increase in the yield of a GFP mutant containing a non-canonical amino acid. nih.gov

Table 1: Comparison of Protein Yields in a Cell-Free Expression System

| Protein | Unnatural Amino Acid | Suppressor tRNA | Relative Yield (%) | Final Yield (µg/mL) |

|---|---|---|---|---|

| GFP Y39TAG | p-iodo-phenylalanine | MjtRNACUA | 45-52 | ~250 |

| GFP Y39TAG | p-acetyl-phenylalanine | MjtRNACUA | 45-52 | ~250 |

| GFP Y39TAG | p-iodo-phenylalanine | tRNACUAOpt | ~85 | ~425 |

| GFP Y39TAG | p-acetyl-phenylalanine | tRNACUAOpt | ~85 | ~425 |

| GFP Y39-mutant | p-benzoyl-L-phenylalanine | MjtRNACUA | ~80 | ~400 |

| GFP Y39-mutant | p-benzoyl-L-phenylalanine | tRNACUAOpt | ~120 | >500 |

Data derived from studies on optimizing cell-free expression systems for unnatural amino acid incorporation. nih.govresearchgate.net

Mammalian cell expression systems are the preferred choice for producing complex proteins that require specific post-translational modifications for their activity. peptide.com The incorporation of 4-ethynylphenylalanine in mammalian cells, such as HEK293T or HeLa cells, is also achieved using an orthogonal aaRS/tRNA pair. iris-biotech.de Strategies to enhance expression include the use of strong viral promoters, such as the CMV promoter, and the stable integration of the expression cassettes into the host cell genome to ensure consistent and long-term production of the desired protein. achemblock.com

The selection of the expression system is a crucial step in the successful production of proteins containing 4-ethynylphenylalanine. While E. coli and cell-free systems offer advantages in terms of speed and yield for many applications, mammalian cells are indispensable when complex post-translational modifications are required for the protein's function.

Bioorthogonal Reactivity and Bioconjugation Applications of Ethynylphenylalanine Derivatives

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Ethynyl (B1212043) Functionality

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry and the most common bioorthogonal reaction involving the terminal alkyne of ethynylphenylalanine. nih.gov It involves the reaction between a terminal alkyne and an azide (B81097) to exclusively form a stable 1,4-disubstituted 1,2,3-triazole linkage. nih.govbeilstein-journals.org This reaction is characterized by its high yield, stereospecificity, and compatibility with a wide range of functional groups found in biological molecules. beilstein-journals.org

The thermal Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide is a slow process that requires high temperatures and typically results in a mixture of 1,4- and 1,5-regioisomers. nih.govbeilstein-journals.org The introduction of a copper(I) catalyst dramatically accelerates the reaction by orders of magnitude and renders it highly regioselective. nih.govnih.gov

The currently accepted mechanism for CuAAC is a stepwise process that proceeds through several copper-coordinated intermediates. nih.govnih.gov The key steps are:

Formation of a Copper(I) Acetylide: The reaction initiates with the coordination of the copper(I) catalyst to the terminal alkyne of the ethynylphenylalanine residue, forming a copper(I) acetylide complex. nih.gov This step lowers the pKa of the terminal proton, facilitating its removal.

Coordination and Cyclization: The azide substrate then coordinates to the copper center. This brings the azide and the activated alkyne into close proximity and optimal orientation for the subsequent cycloaddition. nih.gov The reaction proceeds through a six-membered copper-containing intermediate.

Ring Contraction and Product Release: The intermediate undergoes ring contraction, followed by protonolysis, to release the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst for the next cycle. nih.gov

While essential for catalysis, copper ions can be toxic to living cells, primarily through the generation of reactive oxygen species (ROS) and off-target binding to biomolecules. nih.govresearchgate.net This toxicity initially limited the application of CuAAC in living systems. The development of specialized copper(I)-stabilizing ligands has been crucial in overcoming this limitation and enabling biocompatible CuAAC reactions.

These ligands play multiple critical roles:

Stabilization of Cu(I): They protect the catalytically active Cu(I) oxidation state from disproportionation and oxidation to the inactive Cu(II) state. mdpi.com

Acceleration of Reaction Rate: By modulating the electronic properties of the copper center, ligands can significantly enhance the catalytic activity, allowing for rapid labeling at low, non-toxic catalyst concentrations. nih.gov

Reduction of Cytotoxicity: Ligands sequester the copper ion, preventing its deleterious interactions with cellular components and minimizing the production of ROS. nih.govresearchgate.net

A variety of ligands have been developed for this purpose, with tris(triazolylmethyl)amine derivatives being particularly effective. Tris(benzyltriazolylmethyl)amine (TBTA) was an early and effective ligand, but its poor water solubility was a drawback. nih.gov This led to the design of water-soluble analogs that have greatly expanded the utility of CuAAC in aqueous, biological environments.

| Ligand | Key Feature | Primary Application Environment |

|---|---|---|

| TBTA | High Cu(I) stabilization, but poor water solubility | Organic solvents, in vitro conjugation |

| THPTA | Highly water-soluble, good catalytic activity | Aqueous buffers, protein labeling, cell surface labeling |

| BTTAA | Water-soluble, accelerates CuAAC | Live cell labeling at low copper concentrations koreascience.krresearchgate.net |

| BTTES | Water-soluble, designed for minimal cell permeability and low toxicity nih.gov | In vivo applications, such as in zebrafish embryos nih.govresearchgate.net |

The ability to incorporate N-Fmoc-4-ethynyl-D-phenylalanine at a specific position during solid-phase peptide synthesis (SPPS) or by genetic code expansion provides a precise method for introducing the alkyne handle onto a target protein. koreascience.krnih.gov This site-specificity is a major advantage over traditional labeling methods that target naturally occurring amino acid side chains (e.g., lysines, cysteines), which often results in heterogeneous products.

Once the protein bearing the ethynylphenylalanine residue is obtained, it can be conjugated with a wide array of azide-modified probes using the biocompatible CuAAC protocols described above. This two-step strategy has been used for numerous applications:

Fluorescence Imaging: Attaching fluorescent dyes to visualize protein localization, dynamics, and interactions in fixed or living cells. koreascience.krnih.gov

Affinity Tagging: Conjugating biotin (B1667282) or other affinity handles for protein purification, enrichment, and identification via pull-down assays.

Drug Conjugation: Creating precisely defined antibody-drug conjugates or peptide-drug conjugates for targeted therapy.

Surface Immobilization: Attaching proteins to surfaces for the development of biosensors and microarrays.

For example, the epidermal growth factor receptor (EGFR) has been visualized in live mammalian cells by genetically incorporating an azide-bearing unnatural amino acid and subsequently labeling it with an alkyne-functionalized dye using a CuAAC reaction facilitated by the BTTAA ligand at a low, biocompatible copper concentration. koreascience.krnih.gov This approach allows for the precise attachment of probes with minimal perturbation to the protein's structure and function. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Copper-Free Conjugation

The primary limitation of CuAAC remains the potential for copper-induced toxicity, especially in sensitive in vivo systems. chempep.com This challenge spurred the development of a copper-free alternative: the strain-promoted azide-alkyne cycloaddition (SPAAC). chempep.comvectorlabs.com This reaction does not involve the terminal alkyne of 4-ethynylphenylalanine directly. Instead, it relies on the reaction between an azide and a strained cyclic alkyne, most commonly a cyclooctyne (B158145) derivative. acs.org The driving force for the reaction is the release of ring strain in the cyclooctyne as it transitions to the more stable triazole product, eliminating the need for a metal catalyst. chempep.commagtech.com.cn

The success of SPAAC hinges on the reactivity of the strained alkyne. The ideal strained alkyne should be highly reactive toward azides while remaining stable in aqueous, biological environments and inert to other nucleophiles. Research has led to the development of several generations of cyclooctynes with progressively enhanced reactivity and stability. nih.gov

Cyclooctyne (OCT): The simplest cyclooctyne, its reactivity is often too slow for efficient labeling at the low concentrations typically used in biological experiments.

Difluorinated Cyclooctyne (DIFO): The addition of electron-withdrawing fluorine atoms at the propargylic positions significantly increases the alkyne's reactivity by lowering the energy of the transition state. nih.gov

Dibenzocyclooctyne (DIBO/DBCO): Fusing the cyclooctyne ring to two benzene rings creates substantial ring strain, leading to a dramatic increase in reaction kinetics. nih.gov DBCO and its derivatives are among the most widely used reagents for SPAAC due to their excellent reactivity and stability. chempep.com

Bicyclononyne (BCN): A bicyclic strained alkyne that offers a good balance of high reactivity and small size, minimizing potential perturbation of the labeled biomolecule.

The reactivity of these strained alkynes is typically compared by their second-order rate constants. Higher rate constants allow for faster labeling at lower concentrations, which is crucial for live-cell applications.

| Strained Alkyne | Abbreviation | Characteristic Feature | Approximate Second-Order Rate Constant (M⁻¹s⁻¹) |

|---|---|---|---|

| Cyclooctyne | OCT | Parent cyclooctyne, moderate reactivity | ~10⁻³ |

| Difluorinated Cyclooctyne | DIFO | Fluorine substitution enhances reactivity nih.gov | ~10⁻¹ |

| Dibenzocyclooctyne | DBCO | Fused benzene rings create high strain and reactivity chempep.comvectorlabs.com | ~1 |

| Bicyclononyne | BCN | Compact bicyclic structure with high reactivity | ~1 |

The complete absence of a cytotoxic catalyst makes SPAAC the preferred method for many demanding applications in living systems. vectorlabs.comacs.org In a typical SPAAC experiment to label a protein, the strategy is reversed compared to CuAAC with ethynylphenylalanine: an azide-functionalized amino acid (e.g., azidohomoalanine or an N-terminally azido-tagged residue) is incorporated into the protein. The protein is then treated with a probe conjugated to a strained alkyne, such as DBCO.

This copper-free approach has been successfully employed for:

Live-Cell Imaging: Labeling cell-surface and intracellular proteins and glycans in living cells with minimal disruption to cellular processes. nih.gov The rapid kinetics of modern strained alkynes allow for labeling on timescales of minutes. longdom.org

In Vivo Labeling: Visualizing biomolecules in whole organisms, such as zebrafish and mice. The biocompatibility of the reagents is paramount in these complex systems.

Turn-On Fluorescence Probing: Some strained alkyne or tetrazine probes are designed to be fluorogenic, meaning they become fluorescent only after the cycloaddition reaction occurs. This reduces background noise from unreacted probes and eliminates the need for wash steps, which is highly advantageous for live imaging. longdom.org

The development of SPAAC has provided a powerful and complementary tool to CuAAC, allowing researchers to choose the optimal bioorthogonal strategy based on the specific demands and sensitivities of their biological system. acs.org

Diversification of Bioorthogonal Chemistry via Ethynyl-Containing Building Blocks

The introduction of ethynyl-containing unnatural amino acids, such as 4-ethynyl-D-phenylalanine, into peptides and proteins has significantly broadened the scope of bioorthogonal chemistry. The terminal alkyne group serves as a versatile chemical handle for a variety of highly specific and efficient ligation reactions that can be performed in complex biological environments without interfering with native biochemical processes. While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, other powerful strategies have been developed that leverage the unique reactivity of the ethynyl group.

Other Orthogonal Ligation Strategies Relevant to Ethynylphenylalanine (e.g., Inverse Electron Demand Diels-Alder Reactions)

Beyond cycloaddition reactions with azides, the ethynyl group of 4-ethynylphenylalanine can participate in other orthogonal ligation strategies, most notably the Inverse Electron Demand Diels-Alder (IEDDA) reaction. wikipedia.org The IEDDA reaction is a [4+2] cycloaddition between an electron-poor diene and an electron-rich dienophile. wikipedia.org In this context, the alkyne of ethynylphenylalanine can function as the dienophile, reacting with highly reactive, electron-deficient dienes like 1,2,4,5-tetrazines. nih.gov

A key advantage of the IEDDA reaction is its exceptionally fast kinetics, often orders of magnitude faster than CuAAC or its strain-promoted variant, SPAAC. rsc.org This reaction proceeds rapidly at physiological conditions without the need for a metal catalyst, and its only byproduct is dinitrogen gas, making it highly biocompatible. rsc.org The reaction is irreversible and highly selective, providing a stable covalent linkage. These features make the IEDDA reaction between a tetrazine and an alkyne-containing amino acid a powerful tool for bioconjugation, enabling the rapid and efficient labeling of biomolecules in live cells and even in vivo for imaging and therapeutic applications. rsc.org

The versatility of this reaction allows for the assembly of complex, functionalized heterocyclic systems. nih.gov For instance, sequential IEDDA reactions have been envisioned to construct intricate molecular scaffolds found in natural products. nih.gov This strategy expands the chemical toolbox available for modifying proteins containing 4-ethynylphenylalanine, enabling a wide range of applications in chemical biology, materials science, and drug development. rsc.org

Advanced Bioconjugation Strategies Enabled by 4-Ethynylphenylalanine

The site-specific incorporation of 4-ethynylphenylalanine into proteins via genetic code expansion provides a powerful platform for creating precisely defined and homogeneous bioconjugates. This approach overcomes the major limitation of traditional bioconjugation methods, which target naturally occurring amino acids like lysine (B10760008) or cysteine and typically result in heterogeneous mixtures of products with varying conjugation sites and stoichiometries. nih.govnih.govresearchgate.net The alkyne handle of 4-ethynylphenylalanine allows for controlled, site-selective modification, leading to uniform products with optimized and predictable properties.

Synthesis of Homogeneous Protein Conjugates (e.g., Antibody-Drug Conjugates)

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. nih.govnih.govmdpi.com A critical challenge in ADC development is the production of homogeneous conjugates, as the heterogeneous products from conventional methods can have variable efficacy, pharmacokinetics, and safety profiles. nih.govnih.govresearchgate.net

The use of 4-ethynylphenylalanine offers a solution to this problem. By genetically encoding this unnatural amino acid at a specific site on an antibody, a unique reactive handle is introduced for drug conjugation. The subsequent bioorthogonal reaction, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, with a drug molecule carrying a complementary azide group results in a homogeneous ADC population where each antibody is linked to a precise number of drug molecules at a defined location. nih.gov This site-specific conjugation ensures a uniform drug-to-antibody ratio (DAR), which is crucial for a consistent therapeutic index. nih.govresearchgate.net This methodology has been successfully applied to produce ADCs with high potency in in vitro cytotoxicity assays. researchgate.net

| Conjugation Method | Target Amino Acid | Key Characteristics | Product Homogeneity | References |

|---|---|---|---|---|

| Stochastic Conjugation | Lysine, Cysteine | Targets surface-exposed native amino acids; uses reagents like N-hydroxysuccinimide esters or maleimides. | Heterogeneous (variable DAR and conjugation sites). | nih.govnih.govresearchgate.net |

| Site-Specific Conjugation | 4-Ethynylphenylalanine | Incorporation of an unnatural amino acid with a bioorthogonal handle (alkyne); conjugation via click chemistry. | Homogeneous (defined DAR and single conjugation site). | nih.govresearchgate.net |

Site-Selective PEGylation and Glycosylation of Proteins and Peptides

PEGylation is the process of attaching polyethylene (B3416737) glycol (PEG) chains to a protein therapeutic. This modification can significantly improve the drug's pharmacokinetic properties by increasing its serum half-life, enhancing its stability, and reducing its immunogenicity. nih.govfrontiersin.org Similar to ADC production, traditional PEGylation methods often result in heterogeneous mixtures. Site-selective incorporation of 4-ethynylphenylalanine allows for the precise attachment of a single PEG molecule at a defined location. uni-konstanz.deresearchgate.net This is achieved by reacting the ethynyl-containing protein with a PEG derivative functionalized with an azide group, forming a stable triazole linkage. uni-konstanz.de This strategy yields homogeneous mono-PEGylated proteins, which is critical for consistent therapeutic performance. frontiersin.orguni-konstanz.de

Glycosylation , the attachment of sugar moieties to proteins, is a crucial post-translational modification that affects protein folding, stability, and function. nih.gov The ability to create proteins with defined glycan structures is highly valuable for both research and therapeutic development. Incorporating 4-ethynylphenylalanine into a protein provides a specific site for the attachment of synthetic glycans. nih.gov This "cap and glycosylate" approach enables the construction of complex, well-defined glycoproteins that would be difficult to obtain through other methods. nih.gov It allows for the systematic study of glycan function and the development of therapeutic proteins with enhanced properties.

Covalent Attachment of Molecular Probes and Functional Moieties

The alkyne group of 4-ethynylphenylalanine serves as a versatile anchor point for the covalent attachment of a wide array of molecular probes and functional moieties. researchgate.net This capability is invaluable for studying protein function, localization, and interactions within complex biological systems.

Through bioorthogonal reactions, various molecules can be site-specifically conjugated to a protein of interest containing 4-ethynylphenylalanine. These include:

Fluorescent Probes: Attaching fluorophores allows for the visualization of proteins in living cells, tracking their movement, and studying their interactions using techniques like fluorescence microscopy. nih.gov

Biotin Tags: Biotinylation enables protein purification, immobilization on streptavidin-coated surfaces, and detection in immunoassays. researchgate.net

Activity-Based Probes (ABPs): ABPs are used to profile the activity of specific enzyme classes within a proteome. nih.govsemanticscholar.org Incorporating an alkyne handle allows for the subsequent attachment of a reporter tag to the ABP after it has covalently bonded to its target enzyme. semanticscholar.org

Other Functional Moieties: The flexibility of this approach allows for the attachment of various other molecules, such as cross-linkers, spin labels, or small-molecule drugs, to engineer proteins with novel functions or properties.

| Probe/Moiety | Conjugation Chemistry | Application | References |

|---|---|---|---|

| Fluorescent Dyes | CuAAC, SPAAC, IEDDA | Protein tracking, localization, and interaction studies in vitro and in vivo. | rsc.orgnih.gov |

| Biotin | CuAAC, SPAAC | Protein purification, immobilization, and detection. | researchgate.net |

| Cytotoxic Drugs | CuAAC, SPAAC | Creation of homogeneous antibody-drug conjugates for targeted cancer therapy. | nih.govresearchgate.net |

| Polyethylene Glycol (PEG) | CuAAC, SPAAC | Improving the pharmacokinetic profile of therapeutic proteins. | uni-konstanz.denih.gov |

| Synthetic Glycans | CuAAC, SPAAC | Synthesis of well-defined glycoproteins to study glycan function. | nih.gov |

Advanced Applications of 4 Ethynylphenylalanine in Chemical Biology and Biophysics

Structural and Dynamic Probing of Proteins and Peptides

The unique properties of the ethynyl (B1212043) group in 4-ethynylphenylalanine make it an invaluable probe for elucidating the intricate structures and dynamic behaviors of proteins and peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structures of proteins in solution. wisc.edu The incorporation of unnatural amino acids with unique spectroscopic signatures can greatly enhance the power of NMR studies. While direct studies specifically detailing the use of 4-ethynyl-D-phenylalanine are emerging, the principle is well-established with similar modified residues. For example, 19F-NMR studies using 4-19F-phenylalanine have been instrumental in revealing conformational heterogeneity in the native state of proteins. nih.gov The ethynyl group of 4-ethynylphenylalanine offers a distinct chemical shift and can be used to probe local environments and conformational changes within a protein. youtube.com Differences in the NMR signals of the ethynyl probe upon ligand binding or protein-protein interaction can provide critical insights into the dynamics and structural rearrangements occurring at the active site or interface. nih.gov

Vibrational Spectroscopic Analysis of Local Protein Environments

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a high-resolution view of the local chemical environment within a protein. nih.govcas.cz The alkyne (C≡C) stretching vibration of 4-ethynylphenylalanine exhibits a sharp and intense signal in a region of the IR spectrum that is typically free from other protein absorptions. nih.gov This makes it an excellent site-specific vibrational probe. The frequency of the alkyne stretch is highly sensitive to its local environment, including solvent exposure, hydrogen bonding, and electric fields. By monitoring changes in the position and shape of this vibrational band, researchers can map the local polarity and dynamics at specific sites within a protein, offering a detailed picture of protein folding, misfolding, and function. nih.govsemanticscholar.org

Investigation of Enzyme Mechanisms and Protein-Ligand Interactions

The strategic placement of 4-ethynylphenylalanine within an enzyme's active site or a protein's binding pocket can provide invaluable information about catalytic mechanisms and molecular recognition events. The alkyne group can be used as a handle for attaching photoaffinity labels or cross-linking agents to trap transient interactions between an enzyme and its substrate or a protein and its ligand. Furthermore, the unique vibrational and NMR signatures of the ethynyl probe can be monitored during the course of a reaction to track subtle conformational changes that are critical for enzymatic activity. Studies on phenylalanine hydroxylase, for example, have utilized changes in absorbance to delinate a detailed kinetic mechanism. nih.gov Similarly, p-ethynylphenylalanine has been shown to be a potent and selective inhibitor of tryptophan hydroxylase, highlighting its potential in studying enzyme function. nih.gov

Rational Design of Bioactive Peptides and Protein Mimics

The incorporation of unnatural amino acids like 4-ethynyl-D-phenylalanine is a powerful strategy in the rational design of bioactive peptides and protein mimics with enhanced properties. mdpi.commdpi.com The D-configuration of the amino acid can increase the peptide's resistance to proteolytic degradation, thereby extending its half-life in biological systems. chemimpex.com The ethynyl group provides a site for specific chemical modifications, allowing for the creation of peptidomimetics with improved potency, selectivity, and bioavailability. For example, the alkyne can be used to cyclize a peptide, constraining its conformation to favor the bioactive form, or to conjugate it to other molecules such as polymers or lipids to improve its therapeutic properties.

Applications in Quantitative Proteomics and Functional Discovery

Quantitative proteomics aims to measure the abundance of thousands of proteins in a complex biological sample. The ethynyl group of 4-ethynylphenylalanine can be exploited in metabolic labeling strategies for quantitative proteomics. Cells can be grown in media containing this unnatural amino acid, leading to its incorporation into newly synthesized proteins. The alkyne-tagged proteins can then be selectively enriched from cell lysates using click chemistry to attach a biotin (B1667282) tag, followed by affinity purification and identification by mass spectrometry. This approach, known as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), allows for the specific analysis of newly synthesized proteins under different cellular conditions, providing insights into protein turnover, cellular signaling, and functional discovery. Such techniques are crucial for understanding the vast landscape of protein ubiquitination and its role in cellular processes. nih.gov

Engineering of Post-Translational Modification Mimics and Biophysical Probes

The reversible phosphorylation of tyrosine residues is a fundamental mechanism in cellular signal transduction, governing a multitude of processes including cell growth, differentiation, and metabolism. The study of these pathways is often complicated by the lability of the phosphate (B84403) group, which is readily cleaved by phosphatases. To overcome this, chemists have developed non-hydrolyzable phosphotyrosine (pTyr) mimics, or isosteres, that can be incorporated into peptides and proteins. 4-Ethynylphenylalanine has emerged as a key building block in the synthesis of these pTyr isosteres due to the versatility of its terminal alkyne group.

The primary strategy for utilizing 4-ethynylphenylalanine in this context is through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". medchemexpress.commedchemexpress.com This reaction allows for the efficient and specific covalent linkage of an azide-containing molecule to the ethynyl group of the phenylalanine derivative. This approach enables the generation of a 1,2,3-triazole ring system, which serves as a stable surrogate for the phosphate group. The modular nature of the click reaction permits the synthesis of a diverse library of pTyr isosteres by varying the structure of the azide (B81097) component.

Researchers have successfully synthesized and evaluated a range of pTyr isosteres based on the 4-ethynylphenylalanine scaffold. These isosteres are designed to mimic the key features of phosphotyrosine, namely its tetrahedral geometry and dianionic charge at physiological pH. By attaching different acidic functionalities to the triazole ring, it is possible to tune the electronic and steric properties of the mimic to more closely resemble the native phosphotyrosine.

Detailed research has demonstrated the efficacy of these mimics. For instance, isosteres incorporating carboxylic acid or phosphonic acid groups via the triazole linkage have been shown to act as effective inhibitors of protein tyrosine phosphatases (PTPs), enzymes that dephosphorylate pTyr residues. nih.gov The stability of the triazole ring to enzymatic cleavage makes these compounds valuable tools for probing the structure and function of PTPs and other pTyr-binding proteins like those containing SH2 domains. rsc.org

The table below summarizes key research findings on the use of 4-ethynylphenylalanine derivatives in creating phosphotyrosine isosteres and their applications.

| Resulting Isostere/Inhibitor | Target Enzyme(s) | Key Findings |

| Triazole-linked α-ketocarboxylic acids | Yersinia PTP, PTP1B, TCPTP | Click chemistry was used to generate libraries of inhibitors. The most potent inhibitors had IC50 values in the low micromolar range. nih.gov |

| Dimeric benzoylated β-C-D-glycosyl 1,4-benzoquinones | PTP1B | These compounds, synthesized via click chemistry, were identified as good inhibitors of PTP1B with IC50 values between 0.62-0.88 μM. researchgate.net |

| Phosphinate isosteres | Grb2-SH2 domain | While not directly using 4-ethynylphenylalanine, this research highlights the successful design of pTyr isosteres for inhibiting protein-protein interactions. nih.govnih.gov |

| 4-phosphomethyl-L-phenylalanine (Pmp) | Various | A non-hydrolyzable pTyr analog that can be genetically incorporated into proteins and acts as a mimic to study protein phosphorylation. nih.gov |

These studies collectively underscore the power of 4-ethynylphenylalanine as a versatile scaffold for the development of sophisticated molecular probes. The ability to create stable, non-hydrolyzable mimics of phosphotyrosine has significantly advanced our capacity to investigate the complex roles of tyrosine phosphorylation in health and disease.

Future Perspectives and Emerging Research Directions for N Fmoc 4 Ethynyl D Phenylalanine

Evolution of Genetic Code Expansion Technologies for Enhanced Versatility

The ability to site-specifically incorporate non-canonical amino acids (ncAAs) like N-Fmoc-4-ethynyl-D-phenylalanine into proteins is driven by advancements in genetic code expansion (GCE) technology. acs.orgnih.govwikipedia.org Future developments in this field are focused on enhancing the versatility, efficiency, and scope of ncAA incorporation.

A key area of evolution is the development of new orthogonal aminoacyl-tRNA synthetase/tRNA pairs. nih.govnih.gov These pairs are essential for decoding unique codons, often a stop codon like UAG, and charging the tRNA with the desired ncAA. wikipedia.orgaddgene.org Researchers are continually discovering and engineering synthetases with novel specificities, which will allow for the simultaneous incorporation of multiple distinct ncAAs into a single protein. acs.orgnih.gov This will enable the creation of proteins with highly complex and tailored functionalities.

Furthermore, efforts are underway to expand the genetic code beyond the standard 20 amino acids and the currently available ncAAs. nih.govnih.gov This includes the development of systems for the efficient incorporation of ncAAs in a wider range of organisms, including eukaryotes and multicellular organisms like zebrafish. nih.govacs.org The creation of autonomous eukaryotes that can biosynthesize their own ncAAs represents a significant step towards making GCE a more robust and widely applicable technology. nih.gov As GCE technology becomes more versatile, the demand for unique building blocks like this compound will likely increase, driving further innovation in its application.

Table 1: Key Developments in Genetic Code Expansion

| Development | Description | Significance for this compound |

| New Orthogonal Pairs | Discovery and engineering of novel aminoacyl-tRNA synthetase/tRNA pairs with unique specificities. nih.govnih.gov | Enables more efficient and specific incorporation of the D-amino acid, and potentially the simultaneous incorporation with other ncAAs. |

| Expanded Codon Repertoire | Utilization of quadruplet codons and other strategies to increase the number of available codons for ncAA incorporation. wikipedia.org | Provides more opportunities to site-specifically place the ethynyl-D-phenylalanine within a protein sequence without relying solely on stop codon suppression. |

| Eukaryotic and In Vivo GCE | Adaptation and optimization of GCE technology for use in mammalian cells and whole organisms. nih.govnih.gov | Opens up avenues for studying proteins containing this compound in more complex biological contexts and for therapeutic applications. |

| ncAA Biosynthesis | Engineering metabolic pathways in host organisms to produce the desired ncAA, reducing the need for external supplementation. nih.gov | While not yet developed for this compound, this approach could significantly improve the efficiency and cost-effectiveness of its incorporation in the future. |

Integration of this compound in Automated Synthesis Platforms

Automated solid-phase peptide synthesis (SPPS) has become an indispensable tool for the production of custom peptides for research and therapeutic development. nih.govnih.gov The integration of this compound into these automated platforms is crucial for its widespread use in creating novel peptides with unique properties. nih.govresearchgate.net

Modern automated peptide synthesizers are well-equipped to handle the incorporation of unnatural amino acids, including those with Fmoc protecting groups and unique side chains. nih.govyoutube.comyoutube.com The synthesis cycle, which involves the deprotection of the Fmoc group, activation of the incoming amino acid, and coupling to the growing peptide chain, can be optimized for specific ncAAs. researchgate.net For this compound, the standard Fmoc/t-Bu strategy is applicable, where the Fmoc group is removed under basic conditions and the D-configuration does not typically interfere with the coupling chemistry. nih.gov

However, challenges can arise, particularly with sequences that are prone to aggregation, often referred to as "difficult sequences." frontiersin.org The hydrophobicity of the phenyl ring in this compound could contribute to such issues. frontiersin.org Strategies to mitigate aggregation include the use of specialized resins, pseudo-proline dipeptides, and microwave-assisted synthesis, which can enhance coupling efficiency and reduce reaction times. nih.govfrontiersin.org

The availability of this compound from commercial suppliers facilitates its use in automated synthesis, allowing researchers to readily incorporate this building block into their desired peptide sequences. This accessibility is key to exploring its potential in various applications, from creating peptide-based probes to developing new therapeutic leads.

Development of Multifunctional and Stimuli-Responsive Bioorthogonal Systems

The ethynyl (B1212043) group of this compound serves as a versatile handle for bioorthogonal chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." nih.gov Future research is focused on leveraging this reactivity to create multifunctional and stimuli-responsive systems.

Multifunctional probes can be designed to carry multiple reporter groups, such as a fluorophore for imaging and a biotin (B1667282) tag for affinity purification, allowing for multi-modal analysis of a target protein. nih.govbiorxiv.org By incorporating this compound into a protein, researchers can then use click chemistry to attach a multifunctional azide-containing probe. nih.gov This approach enables a more comprehensive characterization of the protein's interactions and localization within a complex biological environment.

Furthermore, the development of stimuli-responsive bioorthogonal systems holds great promise for controlling biological processes with high spatiotemporal precision. rsc.orgacs.org For instance, a caged azide (B81097) or alkyne can be designed to become reactive only upon exposure to a specific stimulus, such as light or a particular enzyme. nih.govacs.org By incorporating this compound into a protein, its subsequent modification can be controlled by the application of an external trigger, allowing for the activation of a protein's function or the release of a therapeutic cargo at a specific time and location. rsc.org

Table 2: Emerging Bioorthogonal Systems with this compound

| System Type | Description | Potential Application |

| Multifunctional Probes | Probes containing multiple reporter groups (e.g., fluorophore, biotin, crosslinker) that can be attached to the ethynyl group. nih.govbiorxiv.org | Simultaneous imaging, purification, and interaction analysis of a target protein. |

| Stimuli-Responsive Ligation | Bioorthogonal reactions that are activated by an external stimulus such as light or a specific enzyme. nih.govacs.org | Spatiotemporal control over protein labeling, activation, or drug release. |

| Bioorthogonal Cleavage | Development of linkers that can be cleaved under specific conditions after the bioorthogonal reaction has occurred. | Controlled release of a therapeutic agent from a protein carrier or the conditional disruption of a protein-protein interaction. |

High-Throughput Screening and Directed Evolution Applications in Peptide and Protein Engineering

High-throughput screening (HTS) and directed evolution are powerful techniques for engineering proteins and peptides with novel or enhanced properties. nih.govmdpi.com The incorporation of this compound can significantly expand the chemical diversity of libraries for these approaches. nih.govrsc.org

By creating libraries of proteins or peptides where this compound is incorporated at various positions, researchers can screen for variants with desired functionalities. nih.gov The ethynyl group can be used to immobilize the library members onto a surface for screening or to attach a reporter molecule for detection. rsc.org For example, a library of peptides containing this compound could be screened for binding to a specific target, and the hits could then be identified through a click reaction with a fluorescent azide.

Directed evolution campaigns can also benefit from the unique properties of this ncAA. biorxiv.org By introducing this compound into a protein scaffold, it is possible to evolve new functions that are dependent on the presence of the alkyne group. For instance, one could evolve an enzyme to catalyze a reaction that is not possible with the canonical amino acids, or to have enhanced stability due to the D-amino acid. HTS methods such as fluorescence-activated cell sorting (FACS) and microfluidics can be adapted to screen vast libraries of these modified proteins. nih.govoup.com

Expanding the Scope of Bioorthogonal Labeling in Complex Biological Systems

A major future direction for the application of this compound is the expansion of bioorthogonal labeling into increasingly complex biological systems, including living animals. pcbiochemres.comoup.comyoutube.com The ability to perform highly specific chemical reactions in a living organism opens up unprecedented opportunities for in vivo imaging, diagnostics, and therapy.

The small size and relative inertness of the ethynyl group make it an ideal bioorthogonal handle for in vivo applications. nih.govsioc-journal.cn Once incorporated into a protein, it can be selectively targeted with a probe that has been administered systemically. oup.com This allows for the visualization of specific proteins or cells in their native environment, providing valuable insights into biological processes in real-time. nih.govharvard.edu

The D-configuration of this compound can also be advantageous in this context, as it can confer resistance to proteolysis, thereby increasing the in vivo stability of the labeled peptide or protein. researchgate.netasm.org This is particularly important for therapeutic applications where a longer half-life is desired.

Future research will likely focus on developing new bioorthogonal probes with improved properties for in vivo use, such as enhanced cell permeability, faster reaction kinetics, and turn-on fluorescence upon reaction. harvard.edursc.org The combination of these advanced probes with the site-specific incorporation of this compound will pave the way for a new generation of tools for studying and manipulating biological systems with remarkable precision. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-Fmoc-4-ethynyl-D-phenylalanine, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of N-Fmoc-protected ethynylphenylalanine derivatives typically involves multi-step reactions, including alkylation, Fmoc protection, and functional group modification. For example, in analogous compounds like N-Fmoc-D-β-4-pyridylalanine, condensation of 4-chloromethylpyridine hydrochloride with diethyl acetamidomalonate followed by hydrolysis and Fmoc protection yielded the target amino acid . Optimizing reaction parameters (e.g., solvent choice, temperature, and catalyst) can enhance efficiency. Ethynyl group introduction may require Sonogashira coupling or alkyne-functionalized intermediates, with purification via column chromatography (silica gel, gradient elution) .

Q. How does the ethynyl substituent at the 4-position influence the physicochemical properties of phenylalanine derivatives?

- Methodological Answer : The ethynyl group introduces steric hindrance and electronic effects, altering solubility, stability, and reactivity. For fluorinated analogs (e.g., 4-fluoro-D-phenylalanine), substituents impact peptide secondary structure and binding affinity due to altered hydrophobicity and π-π interactions . Ethynyl groups may enable click chemistry applications (e.g., CuAAC reactions) for bioconjugation, necessitating compatibility studies with Fmoc deprotection conditions (e.g., piperidine in DMF) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or flash chromatography (silica gel, ethyl acetate/hexane) are standard methods. For example, purification of N-Fmoc-3-(2-naphthyl)-D-alanine achieved >97% purity using HPLC . Ethynyl-containing compounds may require inert atmospheres to prevent oxidation during purification .

Advanced Research Questions

Q. How can the stability of this compound be assessed under peptide synthesis conditions?

- Methodological Answer : Stability studies should evaluate Fmoc deprotection (e.g., 20% piperidine in DMF) and coupling reagents (e.g., HBTU/DIPEA). For acid-sensitive analogs, mild Fmoc removal methods in ionic liquids (e.g., [BMIM][BF₄]) preserve acid-labile groups . Monitor degradation via LC-MS or NMR, particularly for ethynyl group reactivity under basic/acidic conditions .

Q. What spectroscopic techniques are critical for characterizing this compound and verifying structural integrity?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm ethynyl proton absence (sharp singlet at ~2.5-3.5 ppm) and Fmoc aromatic signals .

- IR Spectroscopy : Identify alkyne C≡C stretch (~2100 cm⁻¹) and Fmoc carbonyl (1690-1750 cm⁻¹) .

- HRMS : Validate molecular weight (e.g., C₂₈H₂₃NO₄: [M+H]⁺ = 438.17) .

Q. How can this compound be integrated into peptide engineering for studying structure-activity relationships (SAR)?

- Methodological Answer : Incorporate this compound into solid-phase peptide synthesis (SPPS) to explore its impact on peptide conformation. For example, 4-(N-substituted) aminomethyl phenylalanines were used to systematically vary side-chain basicity and hydrophobicity in bioactive peptides . Post-synthetic modifications (e.g., azide-alkyne cycloaddition) enable attachment of fluorophores or crosslinkers for functional studies .

Q. What are the compatibility challenges when using this compound with orthogonal protecting groups (e.g., Boc, Trt)?

- Methodological Answer : Ethynyl groups may react with certain deprotection agents. For instance, TFA (used for Boc removal) could protonate alkynes, requiring optimized cleavage protocols. Testing sequential deprotection (Fmoc first with piperidine, then Boc/Trt with TFA) ensures compatibility .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.